molecular formula C21H21N3O3S B5328643 4-methyl-N-(2-methylphenyl)-3-{[(pyridin-3-ylmethyl)amino]sulfonyl}benzamide

4-methyl-N-(2-methylphenyl)-3-{[(pyridin-3-ylmethyl)amino]sulfonyl}benzamide

Cat. No. B5328643
M. Wt: 395.5 g/mol
InChI Key: KBPWISVKKWCEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(2-methylphenyl)-3-{[(pyridin-3-ylmethyl)amino]sulfonyl}benzamide is a chemical compound that belongs to the family of sulfonamide drugs. It is commonly used as a research tool in scientific studies to investigate various biological processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methylphenyl)-3-{[(pyridin-3-ylmethyl)amino]sulfonyl}benzamide involves the inhibition of PTPs and PTKs. It binds to the active site of these enzymes and prevents them from carrying out their normal functions. This leads to the modulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to modulate various signaling pathways such as the MAPK and PI3K/Akt pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methyl-N-(2-methylphenyl)-3-{[(pyridin-3-ylmethyl)amino]sulfonyl}benzamide in lab experiments is its specificity for PTPs and PTKs. This allows for the modulation of specific cellular processes without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of 4-methyl-N-(2-methylphenyl)-3-{[(pyridin-3-ylmethyl)amino]sulfonyl}benzamide in scientific research. One potential direction is the investigation of its effects on other signaling pathways such as the Wnt/β-catenin pathway. Another potential direction is the investigation of its effects on other types of cancer cells. Additionally, the development of more specific and less toxic analogs of this compound may lead to its use in clinical settings.

Synthesis Methods

The synthesis of 4-methyl-N-(2-methylphenyl)-3-{[(pyridin-3-ylmethyl)amino]sulfonyl}benzamide involves several steps. The first step is the reaction of 4-methylbenzenesulfonyl chloride with 2-methylphenylamine to form 4-methyl-N-(2-methylphenyl)benzenesulfonamide. The second step involves the reaction of this intermediate product with pyridine-3-carboxaldehyde to form 4-methyl-N-(2-methylphenyl)-3-(pyridin-3-ylmethyl)benzenesulfonamide. The final step is the reaction of this intermediate product with ammonium chloride to form this compound.

Scientific Research Applications

4-methyl-N-(2-methylphenyl)-3-{[(pyridin-3-ylmethyl)amino]sulfonyl}benzamide is commonly used as a research tool in scientific studies to investigate various biological processes. It is used as an inhibitor of protein tyrosine phosphatases (PTPs) and protein tyrosine kinases (PTKs). PTPs and PTKs are enzymes that play a critical role in the regulation of cellular signaling pathways. Inhibition of these enzymes can lead to the modulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

4-methyl-N-(2-methylphenyl)-3-(pyridin-3-ylmethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-15-6-3-4-8-19(15)24-21(25)18-10-9-16(2)20(12-18)28(26,27)23-14-17-7-5-11-22-13-17/h3-13,23H,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPWISVKKWCEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C)S(=O)(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.